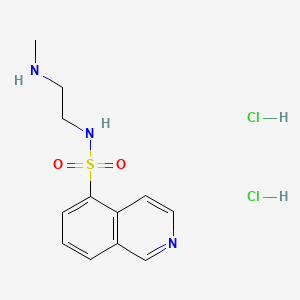

H-8 dihydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von H-8 Dihydrochlorid beinhaltet die Reaktion von 5-Isochinolinsulfonamid mit 2-(Methylamino)ethylchlorid in Gegenwart einer Base. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran in einem Temperaturbereich von 0-25 °C durchgeführt. Das Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt .

Industrielle Produktionsmethoden: Die industrielle Produktion von H-8 Dihydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Das Endprodukt wird oft als gefriergetrocknetes Pulver erhalten, um Stabilität und einfache Handhabung zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: H-8 Dihydrochlorid unterliegt aufgrund des Vorhandenseins der Sulfonamidgruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Thiole in Gegenwart einer Base.

Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.

Reduktionsreaktionen: Beinhalten oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen mit Aminen verschiedene Sulfonamidderivate ergeben .

Wissenschaftliche Forschungsanwendungen

H-8 Dihydrochlorid wird in der wissenschaftlichen Forschung aufgrund seiner inhibitorischen Wirkungen auf Proteinkinasen umfassend eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Wird als Werkzeug verwendet, um die Rolle von Proteinkinasen in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.

Biologie: Wird in Zellsignalisierungsstudien eingesetzt, um die Regulation zellulärer Prozesse durch Proteinkinasen zu verstehen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen bei Krankheiten untersucht, bei denen die Proteinkinaseaktivität dysreguliert ist, wie z. B. Krebs und Herz-Kreislauf-Erkrankungen.

Industrie: Wird bei der Entwicklung von Kinaseinhibitoren für die pharmazeutische Forschung eingesetzt

5. Wirkmechanismus

H-8 Dihydrochlorid übt seine Wirkungen aus, indem es kompetitiv die ATP-Bindungsstelle von cyclisch-Nukleotid-abhängigen Proteinkinasen hemmt. Diese Hemmung verhindert die Phosphorylierung von Zielproteinen, wodurch verschiedene zelluläre Prozesse moduliert werden. Zu den molekularen Zielen gehören Proteinkinase A, Myosin-Leichtkettenkinase, Proteinkinase C und Proteinkinase G .

Ähnliche Verbindungen:

H-89 Dihydrochlorid: Ein weiterer potenter Inhibitor der Proteinkinase A mit ähnlicher Zellpermeabilität und ATP-kompetitiver Hemmung.

HA 1077 Dihydrochlorid: Hemmt die Proteinkinase A und die Proteinkinase G, jedoch mit unterschiedlicher Selektivität und Potenz.

ML-7 Hydrochlorid: Hemmt in erster Linie die Myosin-Leichtkettenkinase mit einer gewissen Aktivität gegen die Proteinkinase A

Einzigartigkeit von H-8 Dihydrochlorid: H-8 Dihydrochlorid ist einzigartig aufgrund seiner breiten Hemmung mehrerer Proteinkinasen mit hoher Potenz und Zellpermeabilität. Dies macht es zu einem wertvollen Werkzeug in der Forschung, um verschiedene Kinase-vermittelte Pfade zu untersuchen und Kinase-gezielte Therapien zu entwickeln .

Wirkmechanismus

H-8 dihydrochloride exerts its effects by competitively inhibiting the ATP-binding site of cyclic-nucleotide-dependent protein kinases. This inhibition prevents the phosphorylation of target proteins, thereby modulating various cellular processes. The molecular targets include protein kinase A, myosin light chain kinase, protein kinase C, and protein kinase G .

Vergleich Mit ähnlichen Verbindungen

H-89 dihydrochloride: Another potent inhibitor of protein kinase A with similar cell permeability and ATP-competitive inhibition.

HA 1077 dihydrochloride: Inhibits protein kinase A and protein kinase G but with different selectivity and potency.

ML-7 hydrochloride: Primarily inhibits myosin light chain kinase with some activity against protein kinase A

Uniqueness of H-8 Dihydrochloride: this compound is unique due to its broad-spectrum inhibition of multiple protein kinases with high potency and cell permeability. This makes it a valuable tool in research for studying various kinase-mediated pathways and developing kinase-targeted therapies .

Eigenschaften

IUPAC Name |

N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S.2ClH/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12;;/h2-6,9,13,15H,7-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJLZYZEVNCZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017099 | |

| Record name | H 8 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113276-94-1 | |

| Record name | 5-Isoquinolinesulfonamide, N-(2-(methylamino)ethyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H 8 dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.